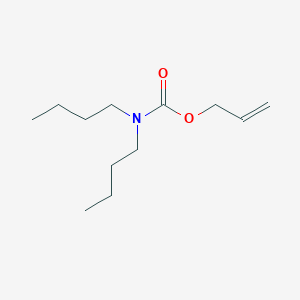
Carbamic acid, dibutyl-, 2-propenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dibutyl-, 2-propenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, 2-propenyl ester can be synthesized through the reaction of carbamic acid derivatives with alcohols. One common method involves the reaction of dibutylcarbamic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps, such as distillation or crystallization, to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Carbamic acid, dibutyl-, 2-propenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-propenyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamates with different functional groups.
科学的研究の応用
Carbamic acid, dibutyl-, 2-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of carbamic acid, dibutyl-, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release carbamic acid, which may then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Carbamic acid, dibutyl-, 2-propenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with different chemical properties and applications.
Ethyl carbamate: Another ester with distinct uses in the food and beverage industry.
Butyl carbamate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications.
特性
CAS番号 |
106775-55-7 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
prop-2-enyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h6H,3-5,7-11H2,1-2H3 |
InChIキー |
TYLBQZMDLJZFPT-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


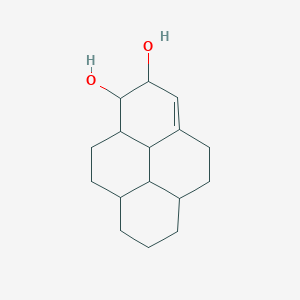
![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
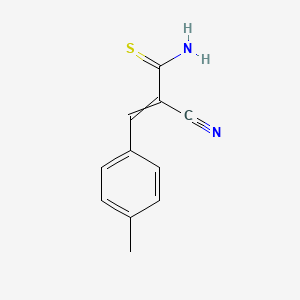
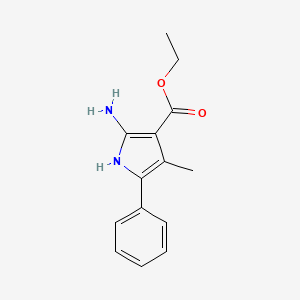
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
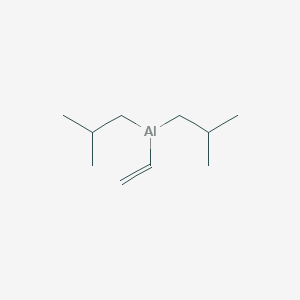
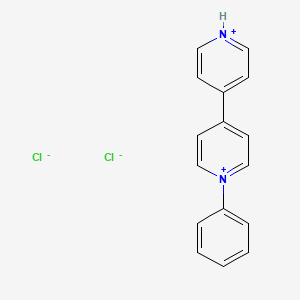

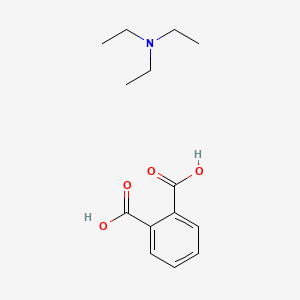
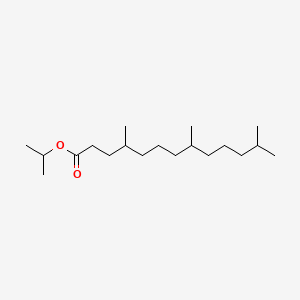

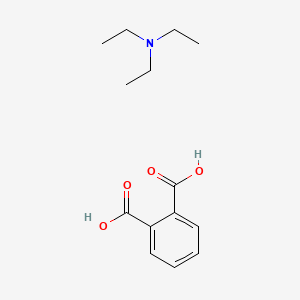
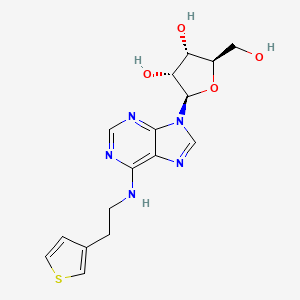
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
